molecular formula C12H12O B13181873 5-(Prop-2-EN-1-YL)-2,3-dihydro-1H-inden-1-one

5-(Prop-2-EN-1-YL)-2,3-dihydro-1H-inden-1-one

Cat. No.: B13181873
M. Wt: 172.22 g/mol
InChI Key: XUSYHZDYKUSGHB-UHFFFAOYSA-N
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Description

5-(Prop-2-EN-1-YL)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Prop-2-EN-1-YL)-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of indene with prop-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Prop-2-EN-1-YL)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The prop-2-en-1-yl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Prop-2-EN-1-YL)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Prop-2-EN-1-YL)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2,3-dihydro-1H-inden-1-one: Similar structure with a methoxy group instead of a prop-2-en-1-yl group.

    2,3-Dihydro-1H-inden-1-one: Lacks the prop-2-en-1-yl group, making it less reactive in certain chemical reactions.

    5-Phenyl-2,3-dihydro-1H-inden-1-one:

Uniqueness

5-(Prop-2-EN-1-YL)-2,3-dihydro-1H-inden-1-one is unique due to the presence of the prop-2-en-1-yl group, which enhances its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other indanone derivatives and contributes to its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

5-prop-2-enyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H12O/c1-2-3-9-4-6-11-10(8-9)5-7-12(11)13/h2,4,6,8H,1,3,5,7H2

InChI Key

XUSYHZDYKUSGHB-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC2=C(C=C1)C(=O)CC2

Origin of Product

United States

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